molecular formula C14H22N2 B4955367 1-methyl-4-(4-methylbenzyl)-1,4-diazepane

1-methyl-4-(4-methylbenzyl)-1,4-diazepane

Cat. No.: B4955367
M. Wt: 218.34 g/mol
InChI Key: LOIBWUOPTHOTOH-UHFFFAOYSA-N
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Description

1-methyl-4-(4-methylbenzyl)-1,4-diazepane is an organic compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(4-methylbenzyl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(4-methylbenzyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the diazepane ring.

    Substitution: Substituted diazepane derivatives with various functional groups.

Scientific Research Applications

1-methyl-4-(4-methylbenzyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-methylbenzyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-benzyl-1,4-diazepane: Similar structure but lacks the methyl group on the benzyl ring.

    1-methyl-4-(4-chlorobenzyl)-1,4-diazepane: Contains a chlorine atom instead of a methyl group on the benzyl ring.

    1-methyl-4-(4-methoxybenzyl)-1,4-diazepane: Features a methoxy group on the benzyl ring.

Uniqueness

1-methyl-4-(4-methylbenzyl)-1,4-diazepane is unique due to the presence of both a methyl group and a 4-methylbenzyl group on the diazepane ring

Properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-13-4-6-14(7-5-13)12-16-9-3-8-15(2)10-11-16/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIBWUOPTHOTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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